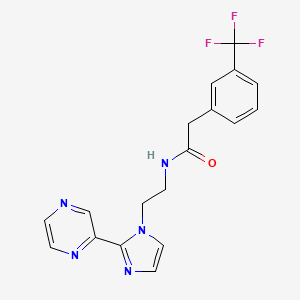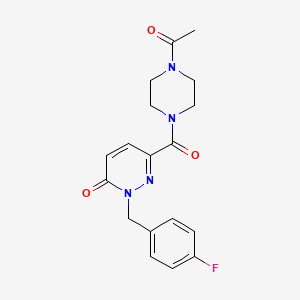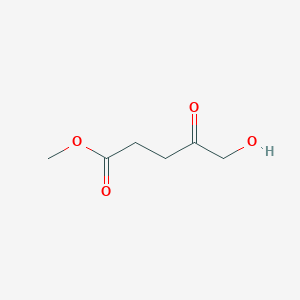![molecular formula C15H13N3OS B2831483 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306978-80-3](/img/structure/B2831483.png)
2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine derivatives are an important class of six-membered heterocyclic compounds . They exhibit a wide range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
1,3,5-Triazine derivatives can be synthesized from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The synthesis can be carried out by refluxing the starting 1,3,5-oxadiazines in a methanol-alkaline solution .
Molecular Structure Analysis
Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,3,5-triazines being common .
Chemical Reactions Analysis
Although triazines are aromatic compounds, their resonance energy is much lower than in benzene. Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .
Scientific Research Applications
Drug Delivery Systems
Innovations in drug delivery systems have leveraged the encapsulation of lipophilic derivatives, such as 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, within water-soluble metalla-cages. This method facilitates the inclusion of biologically relevant structures, enhancing the cytotoxicity of compounds against specific cancer cells. The approach aims at more effective chemotherapy treatments by targeting cancer cells with higher precision and reduced side effects. This has been demonstrated through the synthesis and application of triangular prismatic host-guest compounds, highlighting the potential for improved drug delivery mechanisms (Mattsson et al., 2010).
Molecular Binding Studies
Research into sulfonated zinc-triazine complexes with a pyridyl triazine core has opened avenues in understanding how these compounds interact with proteins such as bovine serum albumin (BSA). Such studies are crucial for developing therapeutic agents that can be effectively transported and distributed within the human body via serum albumins, indicating the potential of zinc-triazine complexes in medical applications. The binding constants obtained from these studies suggest significant interactions that could influence the design of new drugs with enhanced efficacy and distribution properties (Abeydeera et al., 2018).
Synthesis of Novel Derivatives
The chemical synthesis of novel triazinone derivatives, including 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been explored to develop new compounds with potential applications in various fields such as agriculture and medicine. The ability to create these compounds through reactions involving carbon disulfide and benzyl bromide showcases the versatility of triazinone derivatives in synthesizing molecules with desired biological activities (Hwang et al., 2006).
Larvicidal and Antimicrobial Activities
Research on triazinone derivatives has also extended to evaluating their antimicrobial and larvicidal activities. Novel derivatives have been synthesized and tested for their efficacy against bacterial, fungal pathogens, and mosquito larvae. Such studies contribute to the development of new pesticides and antimicrobial agents, reflecting the broad spectrum of applications for triazinone derivatives in public health and agriculture (Kumara et al., 2015).
Organic Synthesis and Chemistry
The field of organic synthesis has utilized triazinone derivatives for creating functional materials and molecules. Techniques such as Pschorr-type cyclization have been applied to synthesize planar Blatter radicals, demonstrating the role of triazinone derivatives in constructing complex organic molecules with potential applications in materials science and pharmaceuticals (Bartos et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one are yet to be fully identified. It is known that similar 1,3,5-triazine derivatives exhibit a broad range of biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given the range of biological activities exhibited by similar 1,3,5-triazine derivatives, it is likely that the compound has a significant impact on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Triazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the triazine derivative.
Cellular Effects
Some triazine derivatives have been found to exhibit anticancer, antiviral, and antifungal activities , suggesting that they may influence cell function and cellular processes in various ways.
Molecular Mechanism
Triazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-benzylsulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-5-9-18-13(11)16-14(17-15(18)19)20-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOHLEINCFXYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate](/img/structure/B2831404.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide](/img/structure/B2831405.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2831406.png)
![6-Cyclopropyl-2-[[1-(4-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2831407.png)

![ethyl rel-(1R,5S,6s)-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2831409.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2831414.png)

![3-isopentyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831416.png)


![2-(3,5-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831423.png)